Cas no 21412-42-0 (methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate)
21412-42-0 structure
Product Name:methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
N.o CAS:21412-42-0
MF:C16H20O7
MW:324.325805664063
CID:1404843
PubChem ID:210604
Update Time:2025-04-20
methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
- alpha-Picrotoxinin, methyl ester
- 4-19-00-03942 (Beilstein Handbook Reference)
- DTXSID30943976
- Methyl 3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
- 21412-42-0
- BRN 0046142
- Methyl-alpha-picrotoxinate
-
- Inchi: 1S/C16H20O7/c1-6(2)8-9-12(18)22-11(10(8)17)14(3)15(9,20)5-7-16(14,23-7)13(19)21-4/h7-11,17,20H,1,5H2,2-4H3/t7-,8+,9+,10-,11+,14-,15-,16+/m1/s1
- Chave InChI: FBDLPHODDMIQGI-IVFUWNIESA-N
- SMILES: O1[C@@H]2C[C@]3([C@@H]4C(=O)O[C@@H]([C@@H]([C@H]4C(=C)C)O)[C@@]3(C)[C@]12C(=O)OC)O
Propriedades Computadas
- Massa Exacta: 324.121
- Massa monoisotópica: 324.121
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 3
- Complexidade: 644
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.1
- Superfície polar topológica: 106Ų
Propriedades Experimentais
- Densidade: 1.502
- Ponto de ebulição: 484°C at 760 mmHg
- Ponto de Flash: 178.2°C
- Índice de Refracção: 1.616
methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Literatura Relacionada
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
21412-42-0 (methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate) Produtos relacionados
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 17617-45-7(Picrotoxinin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel